molecular formula C18H15N3O4 B7706591 N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide

N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide

Cat. No.: B7706591
M. Wt: 337.3 g/mol
InChI Key: NHCUGRKBQCZFGN-UHFFFAOYSA-N
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Description

Quinoline derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as scaffolds in the development of new drugs .


Synthesis Analysis

The synthesis of quinoline derivatives is often achieved through various established protocols, including Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .


Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound. It forms salts with acids and exhibits reactions similar to benzene and pyridine .


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The specific reactions that “N-((2-hydroxyquinolin-3-yl)methyl)-N-methyl-4-nitrobenzamide” undergoes would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, a similar compound, methyl 2-(2-hydroxyquinolin-3-yl)acetate, has a molecular weight of 217.22 g/mol and a melting point of 231-233°C .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological system they interact with .

Future Directions

The future directions in the study of quinoline derivatives likely involve the development of new synthetic routes and the exploration of their biological activities for potential therapeutic applications .

Properties

IUPAC Name

N-methyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-20(18(23)12-6-8-15(9-7-12)21(24)25)11-14-10-13-4-2-3-5-16(13)19-17(14)22/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCUGRKBQCZFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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